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molecular formula C11H14BrNO B8658892 [2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol

[2-Aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol

Cat. No. B8658892
M. Wt: 256.14 g/mol
InChI Key: VCVCUPUSGXREJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08906913B2

Procedure details

To a solution of 1-(4-bromo-phenyl)-2-hydroxymethyl-cyclopropanecarbonitrile (12.8 g, 51.0 mmol) in anhydrous THF (150 mL) was added BF3.OEt2 (10.15 mL, 0.2 mL per mmol) and the reaction mixture was heated at 80° C. Borondimethylsulphide complex (63.4 mL, 126.9 mmol, 2M in THF) was added to the reaction mixture and heated 80° C. for 4 h. Reaction mixture was quenched by 10% hydrochloric acid at 0° C. till effervescence vanishes. The reaction mixture was washed with diethyl ether (2×70 mL) and the aqueous layer was neutralized with solid sodium bicarbonate till pH 8. The neutralized aqueous layer was extracted with ethyl acetate (3×200 mL), dried over anhydrous sodium sulphate and concentrated to yield the title compound (9.49 g, 73%) as brown oil which was used as such in the next step.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10.15 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:13]#[N:14])[CH2:10][CH:9]2[CH2:11][OH:12])=[CH:4][CH:3]=1.B(F)(F)F.CCOCC>C1COCC1>[NH2:14][CH2:13][C:8]1([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)[CH2:10][CH:9]1[CH2:11][OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(C(C1)CO)C#N
Name
Quantity
10.15 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated 80° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched by 10% hydrochloric acid at 0° C. till effervescence
WASH
Type
WASH
Details
The reaction mixture was washed with diethyl ether (2×70 mL)
EXTRACTION
Type
EXTRACTION
Details
The neutralized aqueous layer was extracted with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1(C(C1)CO)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 9.49 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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